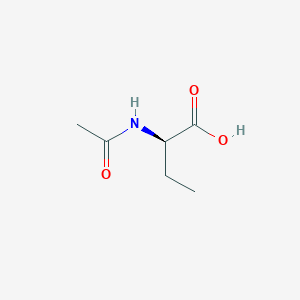

(R)-2-Acetamidobutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203440. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVZUKROCHDMDT-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482559 | |

| Record name | (R)-2-Acetamidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34271-27-7 | |

| Record name | (R)-2-Acetamidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword for the Modern Drug Discovery Professional

An In-Depth Technical Guide to (R)-2-Acetamidobutanoic Acid for Advanced Research

In the rapidly evolving landscape of therapeutic development, particularly in the realm of targeted protein degradation, the demand for well-characterized, stereochemically pure building blocks is paramount. This compound, a chiral derivative of the non-proteinogenic amino acid (R)-2-aminobutanoic acid, has emerged as a molecule of significant interest. Its structural motifs are increasingly being incorporated into novel chemical entities, most notably as a component of the linker in Proteolysis-Targeting Chimeras (PROTACs).

This guide, intended for researchers, medicinal chemists, and process development scientists, moves beyond a simple recitation of properties. It aims to provide a comprehensive technical understanding of this compound, grounded in the principles of synthetic chemistry, analytical science, and the practicalities of its application. We will delve into its structural and physicochemical properties, provide validated methodologies for its synthesis and characterization, and explore its functional role in the design of next-generation therapeutics. The causality behind experimental choices and the inherent logic of the protocols are emphasized to empower the researcher not just to replicate, but to innovate.

Core Structural and Physicochemical Profile

A thorough understanding of the fundamental properties of this compound is the bedrock of its effective utilization. These identifiers and properties are essential for database searches, regulatory submissions, and analytical method development.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-acetamidobutanoic acid | PubChem |

| Synonyms | N-Acetyl-D-2-aminobutyric acid, Acetyl-D-alpha-aminobutyric acid | PubChem[1] |

| CAS Number | 34271-27-7 | Fisher Scientific[2] |

| Molecular Formula | C₆H₁₁NO₃ | Fisher Scientific[2] |

| Molecular Weight | 145.16 g/mol | Fisher Scientific[2] |

| SMILES | CC--INVALID-LINK--NC(=O)C | PubChem[1] |

| InChIKey | WZVZUKROCHDMDT-GSVOUGTGSA-N | PubChem[1] |

Physicochemical Properties (Experimental and Predicted)

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents; they differ only in their interaction with plane-polarized light.[3][4] Due to a lack of specific experimental data for this compound in the available literature, some values are based on its precursor or are computationally predicted.

| Property | Value | Notes |

| Physical State | Solid (Predicted) | Based on the precursor, (R)-2-Aminobutanoic acid, which is a solid.[5] |

| Melting Point | >300 °C (for precursor) | The melting point for the direct precursor, (R)-(-)-2-Aminobutyric acid, is reported to be above 300 °C.[6] A specific value for the acetylated product is not readily available. |

| Specific Rotation ([α]D) | Not available | This is a critical experimental value that defines the chiroptical properties of the molecule. It would be determined using a polarimeter.[7][8] There is no simple correlation between the (R/S) configuration and the sign (+/-) of rotation.[9] |

| Solubility | Soluble in water (Predicted) | The precursor amino acid is soluble in water.[5] Acetylation may slightly decrease water solubility. |

| pKa | ~3-4 (Carboxylic acid, Predicted) | The carboxylic acid moiety is expected to have a pKa in this range, typical for N-acetylated amino acids. |

| XLogP3 | -0.5 (Computed for racemate) | Indicates a high degree of hydrophilicity.[1] |

Synthesis and Purification: A Validated Pathway

The synthesis of enantiomerically pure this compound is a critical process. The most logical and field-proven approach involves two key stages: the resolution of a racemic precursor followed by a straightforward N-acetylation. This ensures the final product possesses the required high enantiomeric purity.

Workflow for Synthesis

The overall synthetic strategy is designed for efficiency and control over stereochemistry.

Experimental Protocol: Synthesis

This protocol is a synthesis of established methods for amino acid resolution and N-acetylation.[10][11][12]

Part A: Resolution of (RS)-2-Aminobutanoic Acid [10][11]

-

Rationale: Direct asymmetric synthesis can be complex. Resolving a racemic conglomerate via crystallization is an efficient and scalable method to obtain the desired enantiomer. The use of an optically active co-solute, (S)-methionine p-toluenesulfonate, induces the preferential crystallization of the (R)-enantiomer salt.

-

Salt Formation: Prepare the p-toluenesulfonate salt of racemic 2-aminobutanoic acid, known as (RS)-2, by reacting it with p-toluenesulfonic acid in a suitable solvent like ethanol.

-

Supersaturation: Create a supersaturated solution of (RS)-2 in 1-propanol.

-

Seeding & Crystallization: Introduce (S)-methionine p-toluenesulfonate [(S)-3] as the optically active co-solute. This will induce the preferential crystallization of (R)-2.

-

Isolation: Collect the crystallized (R)-2 by filtration and wash with cold 1-propanol.

-

Liberation of Free Amino Acid: Dissolve the isolated (R)-2 salt in methanol and treat with triethylamine. This neutralizes the p-toluenesulfonic acid, precipitating triethylammonium tosylate and leaving the free (R)-2-aminobutanoic acid in solution. Filter to remove the salt and evaporate the solvent to obtain the pure (R)-2-aminobutanoic acid.

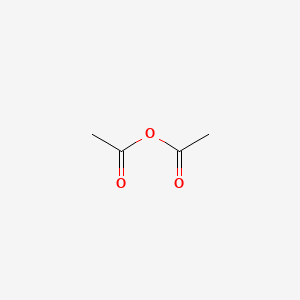

Part B: N-Acetylation of (R)-2-Aminobutanoic Acid [12]

-

Rationale: Acetic anhydride is a highly effective and common reagent for the acetylation of amines. The reaction is typically performed in an aqueous or mixed aqueous/organic medium, with the pH controlled to ensure the amino group is sufficiently nucleophilic while maintaining the stability of the anhydride.

-

Dissolution: Dissolve the synthesized (R)-2-aminobutanoic acid (1.0 equivalent) in water or a mixture of water and a miscible organic solvent (e.g., dioxane).

-

pH Adjustment: Cool the solution in an ice bath and adjust the pH to ~8-9 with a suitable base (e.g., 2M NaOH). This deprotonates the ammonium group to the more nucleophilic free amine.

-

Acetylation: While vigorously stirring and maintaining the temperature at 0-5 °C, add acetic anhydride (approx. 1.1 equivalents) dropwise. Monitor and maintain the pH in the 8-9 range by concurrently adding base as needed.

-

Reaction Completion: Stir the mixture in the ice bath for 1-2 hours after the addition is complete.

-

Acidification & Extraction: Acidify the reaction mixture to pH ~2-3 with cold 1M HCl. This protonates the product's carboxylic acid, making it less water-soluble. Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., hot water, or ethyl acetate/hexanes) to obtain the final, purified product.

Spectroscopic and Analytical Characterization

Rigorous characterization is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized material. The following sections detail the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9-11 | broad singlet | 1H | H -O-C=O | The acidic proton of the carboxylic acid is typically broad and downfield. |

| ~6.5-7.5 | broad doublet | 1H | N-H | The amide proton signal is often broad and its chemical shift is solvent-dependent. It will show coupling to the adjacent alpha-proton. |

| ~4.4-4.6 | quintet (or dd) | 1H | Cα-H | The alpha-proton is deshielded by both the carbonyl and the amide group. It will be split by the adjacent NH proton and the CH₂ group. |

| ~2.0-2.1 | singlet | 3H | CH₃ -C=O | The acetyl methyl protons are in a distinct environment and appear as a sharp singlet. |

| ~1.6-1.8 | multiplet | 2H | Cβ-H₂ | The methylene protons are diastereotopic and will be split by both the alpha-proton and the terminal methyl group. |

| ~0.9-1.0 | triplet | 3H | Cγ-H₃ | The terminal methyl group will appear as a triplet due to coupling with the adjacent CH₂ group. |

Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-178 | C =O (Carboxylic Acid) | Carboxylic acid carbonyls are characteristically found in this downfield region. |

| ~170-172 | C =O (Amide) | Amide carbonyls are slightly upfield from carboxylic acid carbonyls. |

| ~55-58 | C α | The alpha-carbon is attached to the electronegative nitrogen atom. |

| ~25-28 | C β | The aliphatic methylene carbon. |

| ~22-24 | C H₃ (Acetyl) | The acetyl methyl carbon. |

| ~10-12 | C γ | The terminal aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups. The spectrum of this compound will be a composite of the characteristic absorptions for a carboxylic acid and a secondary amide.[9][14][15]

Expected Characteristic IR Absorptions (KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |

| 3300-2500 | O-H stretch (Carboxylic Acid) | Strong, very broad | The extreme broadness is due to hydrogen bonding. This is a hallmark of a carboxylic acid dimer. |

| ~3300 | N-H stretch (Amide) | Medium, sharp | Often appears as a shoulder on the broad O-H band. |

| 2970-2850 | C-H stretch (Aliphatic) | Medium-Strong | Confirms the presence of the ethyl and methyl groups. |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, sharp | Characteristic absorption for a carboxylic acid carbonyl. |

| ~1650 | C=O stretch (Amide I band) | Strong, sharp | Characteristic absorption for a secondary amide carbonyl. |

| ~1550 | N-H bend (Amide II band) | Medium | Confirms the presence of the secondary amide linkage. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Electron Ionization (EI) would likely lead to significant fragmentation.

Expected Fragmentation Pattern (Electron Ionization)

-

Molecular Ion (M⁺): A peak at m/z = 145 would correspond to the molecular weight of the compound. This peak may be weak or absent in EI-MS due to the lability of the molecule.

-

Key Fragments:

-

m/z = 100: Loss of the carboxyl group (-COOH, 45 Da). This is a common fragmentation pathway for carboxylic acids.[16]

-

m/z = 86: McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the amide carbonyl, followed by cleavage, is possible.

-

m/z = 74: Cleavage alpha to the carboxylic acid carbonyl, losing the ethyl group.

-

m/z = 43: Represents the acetyl cation [CH₃CO]⁺, a very common and often abundant fragment from acetylated compounds.

-

Chiral Purity Analysis

Confirming the enantiomeric excess (e.e.) is arguably the most critical analytical test for this compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analysis.[1][6]

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Rationale: Chiral stationary phases, often based on polysaccharide derivatives, create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times.

-

System: HPLC system equipped with a UV detector (monitoring at ~210 nm).

-

Column: A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® series column, is a common first choice.

-

Mobile Phase: A typical mobile phase for this type of compound would be a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA). The TFA ensures the carboxylic acid is protonated, leading to better peak shape.

-

Sample Preparation: Prepare a standard solution of the racemic compound (~1 mg/mL) to establish the retention times of both the (R) and (S) enantiomers. Prepare the sample to be tested at the same concentration.

-

Analysis: Inject the racemic standard and then the sample.

-

Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the sample chromatogram: e.e. (%) = [ (A_R - A_S) / (A_R + A_S) ] * 100

Applications in Drug Development: A Key Building Block for Protein Degraders

The primary driver for the increased interest in this compound is its utility as a versatile building block in the synthesis of PROTACs.[2][17]

The PROTAC Concept

Targeted protein degradation using PROTACs is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that do not inhibit a target protein's function but instead tag it for destruction by the cell's own machinery.[17] They consist of three components:

-

A "warhead" ligand that binds to the target protein of interest (POI).

-

An E3 ligase ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).

-

A linker that connects the two ligands.

The Role of this compound

This compound serves as a valuable component within the linker portion of a PROTAC. The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[18][19]

-

Structural Contribution: The ethyl group at the chiral center provides a specific stereochemical and conformational constraint. This can be crucial for orienting the warhead and E3 ligase ligand correctly relative to each other, thereby influencing the geometry and stability of the ternary complex.

-

Synthetic Handle: The carboxylic acid provides a key functional group for conjugation. It can be activated (e.g., as an NHS ester or via coupling reagents like HATU) to form an amide bond with an amine-functionalized E3 ligase ligand or warhead-linker fragment. The N-acetyl group provides a stable, neutral amide functionality.

The design and synthesis of PROTACs often involve a modular approach where libraries of linkers are screened.[20][] Having access to well-characterized, enantiomerically pure linker building blocks like this compound is essential for systematically exploring the structure-activity relationships (SAR) of protein degraders.

Safety and Handling

As a laboratory chemical, proper handling procedures must be followed to ensure user safety. The following information is based on the GHS classification for the racemic mixture, which should be applied to the (R)-enantiomer as a precaution.[1]

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

-

Storage: Store in a tightly sealed container at room temperature.[2]

Conclusion

This compound represents more than just a chiral molecule; it is an enabling tool for modern drug discovery. Its value lies in the combination of its stereochemically defined structure and the versatile chemical handles it presents. As the field of targeted protein degradation continues to expand, the demand for such precisely engineered building blocks will undoubtedly grow. This guide has provided a comprehensive framework for its synthesis, analysis, and application, empowering researchers to confidently incorporate this valuable reagent into their discovery workflows and contribute to the development of novel therapeutics.

References

- 1. 2-(Acetylamino)butanoic acid | C6H11NO3 | CID 306107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 3. 4-Acetamidobutyric acid | C6H11NO3 | CID 18189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. (R)-2-Aminobutanoate | C4H9NO2 | CID 6971251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008) [hmdb.ca]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039) [hmdb.ca]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Butanoic acid [webbook.nist.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. lifechemicals.com [lifechemicals.com]

- 18. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. research-collection.ethz.ch [research-collection.ethz.ch]

A Technical Guide to the Stereoretentive Synthesis of (R)-2-Acetamidobutanoic Acid from D-Aminobutanoic Acid

This document provides an in-depth technical guide for the synthesis of (R)-2-Acetamidobutanoic acid, a valuable chiral building block in pharmaceutical and chemical research. The synthesis route detailed herein focuses on the direct N-acetylation of D-aminobutanoic acid, emphasizing the retention of stereochemical integrity at the C2 chiral center. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and a field-proven experimental protocol.

Strategic Overview: The Importance of Stereochemical Control

This compound belongs to the class of N-acetyl-alpha-amino acids, which are crucial intermediates in organic synthesis. The biological activity of many complex molecules is contingent upon their specific stereochemistry. D-aminobutanoic acid, a non-proteinogenic amino acid, serves as the chiral precursor for this synthesis.[1][2][3] The primary objective is to introduce an acetyl group onto the primary amine of D-aminobutanoic acid without disturbing the pre-existing (R)-configuration at the alpha-carbon.

The chosen synthetic transformation is an N-acetylation, a robust and well-understood reaction. This reaction proceeds via nucleophilic acyl substitution, where the amino group acts as the nucleophile. Crucially, this mechanism does not involve the breaking or formation of bonds at the chiral alpha-carbon, thus ensuring that the stereochemistry of the starting material is directly transferred to the product. This principle of stereoretention is the cornerstone of this synthesis.[4][5]

The Core Transformation: N-Acetylation Mechanism

The acetylation of the primary amine in D-aminobutanoic acid is achieved using acetic anhydride. The reaction mechanism is a classic example of nucleophilic acyl substitution.

Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.

-

Deprotonation: The acetate ion then acts as a base, abstracting a proton from the now positively charged nitrogen atom to yield the final N-acetylated product and acetic acid as a byproduct.

This sequence ensures a clean and efficient conversion under appropriate conditions.

References

- 1. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. | Sigma-Aldrich [merckmillipore.com]

- 2. D -2-Aminobutyric acid 98 2623-91-8 [sigmaaldrich.com]

- 3. (R)-2-Aminobutanoate | C4H9NO2 | CID 6971251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to (R)-2-Acetamidobutanoic Acid for Advanced Research and Development

Abstract: This technical guide provides a comprehensive overview of (R)-2-Acetamidobutanoic acid, a chiral N-acetylated non-proteinogenic amino acid. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, stereoselective synthesis, and robust analytical methodologies essential for its application. We present detailed, field-tested protocols for its preparation and quality control, emphasizing the rationale behind key experimental choices. Furthermore, this guide explores its emerging significance as a chiral building block in asymmetric synthesis and its application in the development of novel therapeutics, such as protein degraders. All procedural discussions are grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction

Overview of Chiral N-Acetyl-α-Amino Acids

N-acetyl-α-amino acids (NAAAs) are a crucial class of compounds that find extensive use in biochemistry, medicinal chemistry, and organic synthesis. The acetylation of the α-amino group modifies the charge and polarity of the parent amino acid, which can alter its biological activity, metabolic stability, and utility as a synthetic intermediate. The chirality at the α-carbon is a defining feature, making enantiomerically pure NAAAs highly valuable as building blocks for constructing complex, stereochemically defined molecules such as pharmaceuticals, peptides, and chiral ligands.[1][2]

Significance of this compound in Synthetic Chemistry and Drug Discovery

This compound, the N-acetylated form of (R)-2-aminobutanoic acid, is a non-proteinogenic amino acid derivative. Its importance lies primarily in its function as a versatile chiral intermediate. The (R)-stereocenter, combined with the carboxylic acid and acetamido functionalities, provides a synthetically useful handle for asymmetric transformations.[3] Recently, molecules of this class have gained prominence as building blocks for proteolysis-targeting chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[4] The precise stereochemistry of this compound is critical in these applications, as stereoisomers can exhibit vastly different biological activities and binding affinities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the molecule's fundamental properties is paramount for its effective use in a laboratory or manufacturing setting.

Chemical Identity

The key identifiers for this compound are summarized below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-acetamidobutanoic acid | PubChem[5] |

| CAS Number | 34271-27-7 | Boston BioProducts[4] |

| Molecular Formula | C₆H₁₁NO₃ | Boston BioProducts[4] |

| Synonyms | N-Acetyl-D-2-aminobutyric acid, Acetyl-D-α-aminobutyric acid | PubChem[5] |

| InChI Key | WZVZUKROCHDMDT-SCSAIBSYSA-N | PubChem[5] |

Physical Properties

The physical characteristics of this compound dictate its handling, storage, and solubility in various solvent systems.

| Property | Value | Source |

| Molecular Weight | 145.16 g/mol | Boston BioProducts[4], PubChem[5] |

| Appearance | Solid (Typical) | Thermo Fisher Scientific[6] |

| Storage | Room temperature | Boston BioProducts[4] |

| Hydrogen Bond Donors | 2 | PubChem[5] |

| Hydrogen Bond Acceptors | 3 | PubChem[5] |

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. While specific spectra are dependent on the acquisition conditions, the expected chemical shifts for the precursor, (R)-2-Aminobutanoate, provide a reference for interpretation.

-

¹H NMR (in D₂O): The proton spectrum of the parent amino acid, (R)-2-aminobutanoate, shows characteristic signals for the α-proton (~3.70 ppm), the methylene protons of the ethyl group (~1.89 ppm), and the terminal methyl protons (~0.96 ppm).[7] Upon acetylation, a sharp singlet corresponding to the acetyl methyl group (CH₃CO-) would be expected to appear, typically around 2.0 ppm.

-

¹³C NMR (in D₂O): The carbon spectrum of the parent amino acid features signals for the carboxyl carbon (~174.7 ppm), the α-carbon (~54.7 ppm), the methylene carbon (~31.6 ppm), and the methyl carbon (~16.6 ppm).[8] Acetylation introduces two new carbon signals: the acetyl carbonyl carbon (typically >170 ppm) and the acetyl methyl carbon (typically ~22 ppm).

Synthesis and Chiral Purification

The procurement of enantiomerically pure this compound is the most critical step for its successful application. The primary strategy involves the straightforward acetylation of its chiral precursor, (R)-2-aminobutanoic acid.

Rationale for Synthesis Strategy: Acetylation of a Chiral Precursor

Synthesizing the target molecule from an already enantiopure starting material, (R)-2-aminobutanoic acid, is the most direct and reliable method. This approach avoids the often complex and less efficient process of resolving a racemic mixture post-synthesis. The acetylation reaction itself is a robust and high-yielding transformation that does not affect the stereocenter, thus preserving the enantiomeric integrity of the precursor. (R)-2-aminobutanoic acid can be obtained through established methods like replacing crystallization, which allows for the separation of enantiomers from a racemic mixture.[8][9][10][11][12]

Protocol 1: Synthesis via Acetylation of (R)-2-Aminobutanoic Acid

This protocol describes a standard procedure for the N-acetylation of an amino acid using acetic anhydride.

Causality and Experimental Choices:

-

Reagents: Acetic anhydride is a powerful and readily available acetylating agent. Methanol is used to create a slightly less reactive intermediate, although the reaction can be performed under various conditions. An aqueous basic solution (like ammonium bicarbonate) is used to deprotonate the amino group, rendering it a more potent nucleophile for attacking the acetic anhydride.

-

Control: The reaction is performed at room temperature to prevent potential side reactions or degradation. The subsequent lyophilization ensures complete removal of volatile reagents and byproducts.

Methodology:

-

Preparation of Starting Material: Dissolve a known quantity (e.g., 1 mmol) of (R)-2-aminobutanoic acid in 20 µL of 50 mM ammonium bicarbonate solution.[13]

-

Preparation of Acetylating Reagent: In a separate vial, carefully mix 20 µL of acetic anhydride with 60 µL of methanol. This reagent should be prepared fresh.[13]

-

Reaction: Add 50 µL of the freshly prepared acetylating reagent to the amino acid solution.

-

Incubation: Allow the reaction to proceed at room temperature for 1 hour with gentle agitation.[13]

-

Workup: Freeze the reaction mixture and lyophilize to dryness to obtain the crude product.

-

Purification: The product can be further purified if necessary using techniques like recrystallization or column chromatography, with purity assessed by HPLC and NMR.

Workflow Diagram:

References

- 1. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. ora.uniurb.it [ora.uniurb.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-(Acetylamino)butanoic acid | C6H11NO3 | CID 306107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. (R)-2-Aminobutanoate | C4H9NO2 | CID 6971251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. ionsource.com [ionsource.com]

An In-Depth Technical Guide to (R)-2-Acetamidobutanoic Acid: Synonyms, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Acetamidobutanoic acid, a chiral non-proteinogenic amino acid derivative, is a valuable building block in contemporary medicinal chemistry. This guide provides a comprehensive overview of its nomenclature, including synonyms and registry information. It details robust synthetic methodologies for its preparation, with a focus on enantioselective enzymatic and chemical synthesis routes. Furthermore, this document explores the critical role of this compound and related chiral building blocks in the design and synthesis of advanced therapeutics, particularly in the burgeoning field of targeted protein degradation. Detailed experimental protocols and workflow visualizations are provided to enable researchers to effectively utilize this compound in their drug discovery endeavors.

Nomenclature and Chemical Identity

This compound is a derivative of the D-enantiomer of 2-aminobutanoic acid. A comprehensive understanding of its various identifiers is crucial for accurate sourcing and regulatory compliance.

Synonyms and Alternative Names

The compound is known by several names in scientific literature and commercial catalogs. These include:

-

N-acetyl-D-2-aminobutyric acid

-

Acetyl-D-α-aminobutyric acid

-

D-2-(Acetamido)butyric acid

-

(2R)-2-acetamidobutanoic acid

Chemical Identifiers

For unambiguous identification, the following registry numbers and structural identifiers are used:

| Identifier | Value |

| CAS Number | 34271-27-7[1] |

| Molecular Formula | C6H11NO3[1] |

| Molecular Weight | 145.16 g/mol [1] |

| IUPAC Name | (2R)-2-acetamidobutanoic acid |

| InChI | InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 |

| SMILES | CC--INVALID-LINK--NC(=O)C |

Synthesis of this compound

The enantioselective synthesis of this compound is of significant interest due to the stereospecific requirements of many biological targets. The most common and efficient approaches involve the preparation of the chiral precursor, (R)-2-aminobutanoic acid, followed by N-acetylation.

Enantioselective Synthesis of (R)-2-Aminobutanoic Acid

Two primary strategies are employed for the synthesis of the chiral amine precursor: enzymatic resolution of a racemic mixture and asymmetric synthesis.

This classical and robust method relies on the stereospecificity of acylase enzymes to selectively hydrolyze the L-enantiomer of an N-acetylated racemic mixture, allowing for the separation of the desired D-enantiomer.

A patent describes a method for the bio-resolution of N-benzoyl-2-aminobutyric acid using L-acylase[2]. A suspension of the racemic N-protected amino acid is heated, and the pH is adjusted to 8. The L-acylase enzyme solution is added, and the mixture is stirred for several hours[2]. This process selectively deacylates the L-enantiomer, which can then be separated from the unreacted N-protected R-enantiomer.

A highly atom-economic approach utilizes a tri-enzymatic cascade to convert readily available L-threonine into D-2-aminobutyric acid.[3] This method involves three key enzymatic steps:

-

Deamination: L-threonine ammonia lyase (L-TAL) converts L-threonine to 2-oxobutyric acid.

-

Reductive Amination: D-amino acid dehydrogenase (D-AADH) catalyzes the reductive amination of 2-oxobutyric acid to D-2-aminobutyric acid.

-

Cofactor Regeneration: Formate dehydrogenase (FDH) is used to regenerate the NADH cofactor required by D-AADH.

This tri-enzymatic system has been shown to produce D-2-aminobutyric acid with high yield (>90%) and excellent enantiomeric excess (>99%)[3][4].

N-Acetylation of (R)-2-Aminobutanoic Acid

Once the chiral amine is obtained, the final step is a straightforward N-acetylation.

-

Dissolution: Dissolve (R)-2-aminobutanoic acid in an aqueous solution, adjusting the pH to approximately 9-10 with a suitable base (e.g., sodium hydroxide).

-

Acylation: Cool the solution in an ice bath and add acetic anhydride dropwise while vigorously stirring. Maintain the pH in the alkaline range by the concurrent addition of the base.

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Acidification: Upon completion, acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2.

-

Isolation: The N-acetylated product will precipitate out of the solution. Collect the solid by filtration.

-

Purification: Wash the crude product with cold water and, if necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Applications in Drug Discovery and Development

Non-proteinogenic amino acids, such as this compound, are increasingly important in drug discovery for their ability to impart desirable pharmacokinetic and pharmacodynamic properties to therapeutic candidates[5].

Peptidomimetics and Chiral Building Blocks

The incorporation of unnatural amino acids into peptide sequences is a common strategy to enhance metabolic stability, improve receptor affinity and selectivity, and control secondary structure[6]. The ethyl side chain of this compound provides a unique steric and lipophilic profile compared to natural amino acids, making it a valuable tool for probing structure-activity relationships (SAR) in peptidomimetic design.

Targeted Protein Degradation (TPD)

A particularly exciting application for chiral building blocks like this compound is in the field of Targeted Protein Degradation (TPD). This innovative therapeutic modality utilizes heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), to eliminate disease-causing proteins from cells[7].

PROTACs are comprised of three components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome[8].

This compound and similar chiral building blocks can be incorporated into the linker or the POI ligand of a PROTAC. Their defined stereochemistry can be critical for establishing the correct vector and orientation for efficient ternary complex formation, which is a key determinant of degradation efficacy.

The carboxylic acid functional group of this compound allows for its straightforward incorporation into a PROTAC linker via standard amide bond formation chemistry.

-

Activation: Activate the carboxylic acid of this compound using a coupling reagent such as HATU or HBTU in the presence of a base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).

-

Coupling: Add the amine-functionalized linker precursor to the activated amino acid solution.

-

Reaction: Stir the reaction mixture at room temperature until completion, as monitored by LC-MS.

-

Workup and Purification: Perform an aqueous workup to remove excess reagents and purify the resulting product by flash column chromatography or preparative HPLC.

-

Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

This resulting fragment can then be further elaborated by coupling to the POI and E3 ligase ligands to complete the synthesis of the final PROTAC molecule.

Conclusion

This compound is a versatile and valuable chiral building block for researchers in drug discovery. Its well-defined stereochemistry and straightforward incorporation into larger molecules make it an attractive component for the synthesis of peptidomimetics and complex therapeutic agents like PROTACs. The synthetic methods detailed in this guide provide reliable pathways to access this compound in high enantiopurity. As the field of targeted protein degradation and other advanced therapeutic modalities continues to expand, the utility of such chiral non-proteinogenic amino acids is set to grow, offering new avenues for the development of innovative medicines.

References

- 1. Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 3. Highly Atom Economic Synthesis of d‐2‐Aminobutyric Acid through an In Vitro Tri‐enzymatic Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chirality of 2-Acetamidobutanoic Acid: Synthesis, Resolution, and Analysis

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamidobutanoic acid, an N-acetylated derivative of the non-proteinogenic amino acid α-aminobutyric acid, possesses a single stereocenter at its α-carbon, rendering it a chiral molecule. The stereochemical identity of this compound is of paramount importance in pharmaceutical development, where the biological activity and toxicological profile of a drug can be intrinsically linked to the absolute configuration of its chiral centers. This technical guide provides a comprehensive overview of the core principles and practical methodologies for managing the chirality of 2-acetamidobutanoic acid. It details a standard synthesis for the racemic mixture, explores robust methods for chiral resolution—namely diastereomeric salt crystallization and preparative chiral chromatography—and outlines essential analytical techniques for the precise determination of enantiomeric purity, including chiral HPLC, polarimetry, and NMR spectroscopy. This document is designed to serve as a field-proven resource, grounding experimental protocols in mechanistic causality to empower scientists in the synthesis and quality control of enantiomerically pure 2-acetamidobutanoic acid.

Section 1: The Stereochemistry of 2-Acetamidobutanoic Acid

1.1 The Imperative of Chirality in Drug Development

Chirality, the property of non-superimposable mirror images, is a fundamental concept in molecular science with profound implications for pharmacology.[1][2] Biological systems, composed of chiral entities like enzymes and receptors, often interact stereospecifically with chiral drug molecules.[3] Consequently, the two enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological effects. One enantiomer, the eutomer, may be responsible for the desired therapeutic activity, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[3] For this reason, regulatory bodies and the pharmaceutical industry place a strong emphasis on the development of single-enantiomer drugs to improve therapeutic indices and patient safety.[3]

1.2 Molecular Structure and the Chiral Center

2-Acetamidobutanoic acid (IUPAC name) is characterized by the chemical formula C₆H₁₁NO₃.[4][5] Its chirality originates from the tetrahedral carbon atom at the C2 position, also known as the α-carbon. This carbon is a stereocenter because it is bonded to four distinct substituent groups:

-

A hydrogen atom (-H)

-

An ethyl group (-CH₂CH₃)

-

A carboxylic acid group (-COOH)

-

An acetamido group (-NHCOCH₃)

The presence of this single stereocenter means that 2-acetamidobutanoic acid can exist as a pair of enantiomers: (R)-2-acetamidobutanoic acid and (S)-2-acetamidobutanoic acid.

1.3 Physicochemical Properties: Enantiomers vs. Racemates

Enantiomers of a chiral compound share identical physical properties, such as melting point, boiling point, and solubility in achiral solvents. They differ only in their interaction with other chiral entities and their effect on plane-polarized light.[6] A pure sample of a single enantiomer is optically active, meaning it will rotate the plane of polarized light.[2] The two enantiomers of 2-acetamidobutanoic acid will rotate light by an equal magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise.[6]

A racemic mixture, which contains an equal 50:50 mixture of both enantiomers, is optically inactive because the opposing rotations of the two enantiomers cancel each other out.[6]

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| Molecular Formula | C₆H₁₁NO₃[4] | C₆H₁₁NO₃[4] | C₆H₁₁NO₃[4] |

| Molecular Weight | 145.16 g/mol [4] | 145.16 g/mol [4] | 145.16 g/mol [4] |

| Melting Point | Identical | Identical | May differ from pure enantiomers |

| Solubility (achiral solvent) | Identical | Identical | May differ from pure enantiomers |

| Specific Rotation [α] | Equal magnitude, opposite sign | Equal magnitude, opposite sign | 0° |

Section 2: Synthesis of Racemic 2-Acetamidobutanoic Acid

2.1 Rationale: The Practicality of a Racemic Starting Point

While enantioselective synthesis routes can directly produce a single enantiomer, they often require specialized chiral catalysts or starting materials, which can be complex and costly.[7][8] For many applications, a more pragmatic and cost-effective strategy involves the straightforward synthesis of the racemic mixture followed by a robust chiral resolution step. The N-acetylation of a readily available achiral or racemic starting material, DL-α-aminobutyric acid, is a prime example of this efficient approach.

2.2 Experimental Protocol: N-Acetylation of DL-α-Aminobutyric Acid

This protocol describes the synthesis of racemic 2-acetamidobutanoic acid from DL-α-aminobutyric acid using acetic anhydride. The pyridine acts as a base to neutralize the carboxylic acid and the HCl produced, while water serves as a co-solvent.

Materials:

-

DL-α-Aminobutyric acid

-

Pyridine

-

Deionized Water

-

Acetic Anhydride

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure: [9]

-

In a round-bottom flask, suspend DL-α-aminobutyric acid (1.0 equivalent) in a 1:1 mixture of pyridine and deionized water.

-

Cool the stirred suspension to 0-5 °C using an ice bath.

-

Add acetic anhydride (1.1 equivalents) dropwise to the cold suspension over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour. The suspension should gradually dissolve, forming a clear solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stand for 10-12 hours to ensure the reaction goes to completion.

-

Dilute the reaction mixture with an excess of deionized water (approx. 5 volumes).

-

Remove the pyridine and excess water by evaporation under reduced pressure using a rotary evaporator.

-

The resulting crude residue is recrystallized from hot water to yield pure, crystalline DL-2-acetamidobutanoic acid.

-

Dry the product in a vacuum oven to remove any residual solvent.

2.3 Workflow for Racemic Synthesis

The following diagram outlines the key steps in the synthesis of racemic 2-acetamidobutanoic acid.

Caption: Workflow for the N-acetylation of DL-α-aminobutyric acid.

Section 3: Chiral Resolution: The Separation of Enantiomers

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[10] This is a critical step for isolating the desired therapeutically active enantiomer.

3.1 Method 1: Diastereomeric Salt Crystallization

This classical resolution technique remains one of the most effective and scalable methods for separating enantiomers of acidic or basic compounds.[11][12]

3.1.1 Causality and Mechanism The core principle is the conversion of the enantiomeric pair into a pair of diastereomers.[10] While enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent), two diastereomeric salts are formed:

-

(R)-acid • (R)-base

-

(S)-acid • (R)-base

These two salts have different crystal lattice energies and, crucially, different solubilities in a given solvent system.[11] This difference in solubility allows for their separation via fractional crystallization, where the less soluble diastereomer crystallizes out of the solution first.[10]

3.1.2 Experimental Protocol: Resolution using (R)-(+)-α-Phenylethylamine

Materials:

-

DL-2-acetamidobutanoic acid

-

(R)-(+)-α-Phenylethylamine (resolving agent)

-

Methanol or Ethanol

-

Diethyl ether

-

Hydrochloric acid (e.g., 2 M HCl)

-

Sodium hydroxide (e.g., 2 M NaOH)

-

pH paper or pH meter

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Salt Formation: Dissolve the racemic 2-acetamidobutanoic acid (1.0 equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 equivalents) in the same solvent. The use of a sub-stoichiometric amount of resolving agent is a common strategy to maximize the yield and purity of the first-crystallizing diastereomer.

-

Crystallization: Slowly add the amine solution to the hot acid solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt (e.g., the (S)-acid • (R)-base salt).

-

Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any soluble impurities and the more soluble diastereomer.

-

Recovery of Enantiomer: Dissolve the isolated diastereomeric salt in water. Add 2 M HCl dropwise until the solution is acidic (pH ~2). This protonates the carboxylic acid and breaks the salt.

-

Extraction: The enantiomerically enriched 2-acetamidobutanoic acid will now be in the aqueous layer. The protonated chiral amine can be removed by extraction with a suitable organic solvent like diethyl ether.

-

Isolation of Product: The aqueous solution containing the pure enantiomer can be concentrated under reduced pressure to yield the final product. The other enantiomer can be recovered from the mother liquor from step 3 by a similar acidification and extraction process.

3.1.3 Workflow for Resolution by Crystallization

Caption: General workflow for separating enantiomers by crystallization.

3.2 Method 2: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for both analytical and preparative-scale separation of enantiomers.[13]

3.2.1 The Role of the Chiral Stationary Phase (CSP) The separation is achieved on a column packed with a Chiral Stationary Phase (CSP).[14] The CSP is an enantiomerically pure material that forms transient, diastereomeric complexes with the enantiomers of the analyte as they pass through the column.[14] The differing stability of these complexes leads to different interaction strengths and, therefore, different retention times, allowing for their separation.[15]

3.2.2 CSP Selection for N-Acetylated Amino Acids For polar, N-acetylated amino acids like 2-acetamidobutanoic acid, macrocyclic glycopeptide-based CSPs are highly effective.[15][16] Columns such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful as they offer multiple interaction mechanisms (hydrogen bonding, ionic, and steric interactions) and are compatible with aqueous-organic mobile phases.[15][16] Anion-exchange type CSPs can also be highly selective for acidic compounds.[17]

3.2.3 Protocol: Preparative HPLC Separation This protocol provides a starting point for method development. Optimization of the mobile phase composition and gradient is crucial for achieving baseline separation and efficient recovery.

Instrumentation and Column:

-

Preparative HPLC system with a fraction collector.

-

UV detector (e.g., set at 210 nm).

-

Chiral Column: Astec CHIROBIOTIC T, 250 x 21.2 mm, 5 µm particle size (or similar preparative dimension column).

Mobile Phase:

-

A typical mobile phase would be a mixture of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous buffer with an acidic modifier (e.g., Water with 0.1% Formic Acid).

-

A starting point could be an isocratic mixture of 80:20 Methanol:Water with 0.1% Formic Acid.

Procedure:

-

Sample Preparation: Dissolve the racemic 2-acetamidobutanoic acid in the mobile phase to a suitable concentration for preparative scale injection. Filter the sample through a 0.45 µm filter.

-

Equilibration: Equilibrate the preparative column with the mobile phase at a defined flow rate (e.g., 15-20 mL/min) until a stable baseline is achieved. Note that CHIROBIOTIC columns may require longer equilibration times.[18]

-

Injection and Elution: Inject the sample onto the column.

-

Fraction Collection: Monitor the UV chromatogram and collect the fractions corresponding to the two separated enantiomeric peaks.

-

Product Recovery: Combine the fractions for each respective enantiomer and remove the solvent under reduced pressure to yield the purified enantiomers.

Section 4: Analytical Techniques for Chiral Purity Determination

Once a resolution has been performed, robust analytical methods are required to confirm the identity and quantify the enantiomeric purity (often expressed as enantiomeric excess, e.e.) of the isolated products.

4.1 High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (e.e.) Analysis

Analytical chiral HPLC is the gold standard for determining enantiomeric purity.[16][19]

4.1.1 Protocol: Analytical Chiral HPLC

-

Instrumentation: Analytical HPLC system with a UV or DAD detector.

-

Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Water:Methanol:Formic Acid (e.g., 20:80:0.1 v/v/v). The organic modifier concentration is a key parameter for optimizing retention and selectivity.[16]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C (temperature control is important for reproducibility).[18]

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

4.1.2 Data Interpretation and Calculation of e.e. The output chromatogram will show two peaks if both enantiomers are present. The area of each peak is proportional to the concentration of that enantiomer. Enantiomeric excess is calculated using the following formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

| Parameter | Typical Value | Rationale |

| Column | Astec CHIROBIOTIC T | Proven selectivity for underivatized amino acids and derivatives.[15][16] |

| Mobile Phase | Methanol/Water/Acid | Simple, LC-MS compatible mobile phase system.[16] |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often benefit chiral separations.[18] |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times.[18] |

| Detection | 210 nm | Wavelength for detecting the amide and carboxyl chromophores. |

4.2 Polarimetry for Confirmation of Optical Activity

Polarimetry provides a direct measure of the bulk optical activity of a sample and serves as an essential self-validating system.[6][20]

4.2.1 Principle and Self-Validation The specific rotation, [α], is a physical constant for a pure chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).[6] A measured specific rotation that matches the literature value for a pure enantiomer confirms its identity and high enantiomeric purity. A value of zero indicates a racemic mixture.

4.2.2 Protocol: Measurement of Specific Rotation

-

Prepare a solution of the sample with a precisely known concentration (c, in g/mL) in a specified solvent (e.g., methanol).

-

Calibrate the polarimeter using a blank (the pure solvent).

-

Fill the sample cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.

-

Measure the observed angle of rotation (α).

-

Calculate the specific rotation using the formula: [α]ᵀλ = α / (c * l)

-

T = Temperature (°C)

-

λ = Wavelength of light (usually the sodium D-line, 589 nm)

-

| Parameter | Symbol | Unit | Description |

| Observed Rotation | α | degrees (°) | The raw angle measured by the polarimeter.[6] |

| Path Length | l | decimeters (dm) | The length of the polarimeter sample cell. |

| Concentration | c | g/mL | The concentration of the sample solution. |

| Specific Rotation | [α] | degrees | A standardized physical constant for the compound.[6] |

4.3 NMR Spectroscopy with Chiral Auxiliaries

While the NMR spectra of enantiomers are identical in an achiral environment, they can be differentiated by using a chiral solvating agent (CSA).[21][22]

4.3.1 Mechanism of Enantiodiscrimination A CSA is an enantiomerically pure compound that forms rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube. These transient diastereomeric complexes have slightly different magnetic environments, causing the corresponding protons (or other nuclei) in the two enantiomers to resonate at different chemical shifts, thus resolving the signals.[21]

4.3.2 Protocol: ¹H NMR Analysis using a Chiral Solvating Agent

-

Dissolve a known amount of the enantiomerically enriched sample of 2-acetamidobutanoic acid in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Acquire a standard ¹H NMR spectrum.

-

Add a small amount of a chiral solvating agent (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

-

Acquire a second ¹H NMR spectrum.

-

Compare the two spectra. In the presence of the CSA, a key signal (e.g., the α-proton) that was a single peak in the first spectrum may resolve into two distinct peaks, representing the two enantiomers. The integration of these peaks can be used to determine the enantiomeric ratio.

Section 5: Conclusion

The successful development of chiral molecules like 2-acetamidobutanoic acid hinges on the precise control and analysis of its stereochemistry. This guide has detailed a logical and field-tested pathway, beginning with an efficient synthesis of the racemic compound. The critical step of chiral resolution was addressed through two powerful and complementary techniques: the scalable method of diastereomeric salt crystallization and the high-resolution approach of preparative chiral HPLC. Finally, a suite of orthogonal analytical methods—chiral HPLC for quantitative purity, polarimetry for confirming optical identity, and NMR with chiral auxiliaries for structural verification—provides a self-validating system to ensure the final product meets the rigorous standards required for research and pharmaceutical development. Mastery of these principles and protocols enables scientists to confidently manage the chirality of 2-acetamidobutanoic acid from synthesis to final analysis.

Section 6: References

-

Hamase, K., et al. (2002). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J. Chromatogr. B, 781, 73-91. Available from: --INVALID-LINK--

-

Zhang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. Available from: --INVALID-LINK--

-

Lee, J., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. Available from: --INVALID-LINK--

-

Roveda, M., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society. Available from: --INVALID-LINK--

-

Funakoshi, S., et al. (2021). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology. Available from: --INVALID-LINK--

-

Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Available from: --INVALID-LINK--

-

Wako Chemicals. (n.d.). Chiral Amino Acid Analysis Using LC/MS. Wako Blog. Available from: --INVALID-LINK--

-

Gray, M. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: --INVALID-LINK--

-

dos Santos, F.P., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available from: --INVALID-LINK--

-

ResearchGate. (n.d.). Chiral sensors for determining the absolute configurations of α-amino acids by 1 H NMR spectroscopy. Available from: --INVALID-LINK--

-

ResearchGate. (2019). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. Available from: --INVALID-LINK--

-

BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid. Available from: --INVALID-LINK--

-

PrepChem.com. (n.d.). Synthesis of N-acetyl-alpha-aminoisobutyric acid. Available from: --INVALID-LINK--

-

PubChem. (n.d.). 2-(Acetylamino)butanoic acid. National Center for Biotechnology Information. Available from: --INVALID-LINK--

-

ChemSynthesis. (n.d.). 2-acetamido-butyric acid. Available from: --INVALID-LINK--

-

Wikipedia. (n.d.). Chiral resolution. Available from: --INVALID-LINK--

-

MedChemExpress. (n.d.). This compound-d5. Available from: --INVALID-LINK--

-

TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. Available from: --INVALID-LINK--

-

Wang, D., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. Available from: --INVALID-LINK--

-

Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Available from: --INVALID-LINK--

-

Dong, M. W. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: --INVALID-LINK--

-

Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Available from: --INVALID-LINK--

-

Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Available from: --INVALID-LINK--

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: --INVALID-LINK--

-

Sigma-Aldrich. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Available from: --INVALID-LINK--

-

Royal Society of Chemistry. (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. Available from: --INVALID-LINK--

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available from: --INVALID-LINK--

-

NIST WebBook. (n.d.). 4-Acetamidobutyric acid. Available from: --INVALID-LINK--

-

NIST WebBook. (n.d.). 4-Acetamidobutyric acid. Available from: --INVALID-LINK--

-

Stenutz. (n.d.). 2-acetamidobutanoic acid. Available from: --INVALID-LINK--

-

PubChem. (n.d.). 4-Acetamidobutyric acid. National Center for Biotechnology Information. Available from: --INVALID-LINK--

-

Lee, S., et al. (2014). Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. Journal of the American Chemical Society. Available from: --INVALID-LINK--

-

Chemistry LibreTexts. (2019). 5.5: Polarimetry. Available from: --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). L-2-ACETAMIDOBUTYRIC ACID AldrichCPR. Available from: --INVALID-LINK--

-

Purdue University. (n.d.). Chirality and Optical Activity. Available from: --INVALID-LINK--

-

Khan Academy. (n.d.). Chiral carbon & chiral drugs | Stereochemistry. Available from: --INVALID-LINK--

-

Leah4sci. (2017). Polarimetry - Intro to Optical Activity in Stereochemistry. YouTube. Available from: --INVALID-LINK--

-

Ilardi, E. A., et al. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules. Available from: --INVALID-LINK--

-

Kiste, A. O., & Payer, L. (2018). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. Journal of Chemical Education. Available from: --INVALID-LINK--

-

PubChem. (n.d.). butanoic acid;N-methylmethanamine. National Center for Biotechnology Information. Available from: --INVALID-LINK--

References

- 1. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 2. Khan Academy [khanacademy.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-(Acetylamino)butanoic acid | C6H11NO3 | CID 306107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. chromatographytoday.com [chromatographytoday.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chiraltech.com [chiraltech.com]

- 18. bioanalysis-zone.com [bioanalysis-zone.com]

- 19. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

(R)-2-Acetamidobutanoic acid CAS number

An In-depth Technical Guide to (R)-2-Acetamidobutanoic Acid

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its chemical identity, synthesis, analytical characterization, applications, and safety protocols, grounding the discussion in established scientific principles and methodologies.

This compound is the R-enantiomer of N-acetylated aminobutanoic acid. In the landscape of modern drug discovery, particularly in the development of targeted therapies like protein degraders, the demand for stereochemically pure building blocks is paramount. The chirality at the alpha-carbon and the presence of both a carboxylate and an acetamido group make this molecule a versatile synthon for constructing complex, biologically active molecules. Its structural counterpart, derived from (S)-2-aminobutanoic acid, is a known precursor to the antiepileptic drug levetiracetam, underscoring the critical role of stereochemistry in pharmacological activity.[1][2] This guide aims to serve as a detailed resource for scientists leveraging this specific enantiomer in their research endeavors.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of reproducible science. This compound is distinguished from its enantiomer and racemic mixture by its unique Chemical Abstracts Service (CAS) number and its interaction with plane-polarized light.

| Identifier | Value | Source |

| CAS Number | 34271-27-7 | [3][4] |

| Molecular Formula | C6H11NO3 | [3][5][6] |

| Molecular Weight | 145.16 g/mol | [3][5][6] |

| IUPAC Name | (2R)-2-acetamidobutanoic acid | PubChem |

| Synonyms | Acetyl-D-alpha-aminobutyric acid | [6][7] |

| InChIKey | WZVZUKROCHDMDT-SCSAIBSYSA-N | PubChem |

| Canonical SMILES | CCC(C(=O)O)NC(=O)C | [6] |

Physicochemical Data Summary

The following properties are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and analytical methods.

| Property | Value | Notes |

| XLogP3 | -0.5 | A measure of lipophilicity; the negative value indicates hydrophilicity.[6] |

| Hydrogen Bond Donors | 2 | The carboxylic acid -OH and amide -NH groups.[6] |

| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the carboxylate and the amide carbonyl oxygen.[6] |

| Storage | Room temperature | [3] |

Synthesis Protocol: Stereospecific Acetylation

The most direct and stereoretentive method for synthesizing this compound is the acetylation of its parent amino acid, (R)-2-Aminobutanoic acid (also known as D-α-aminobutyric acid, CAS: 2623-91-8).[8] The key to this synthesis is ensuring the reaction conditions do not induce racemization at the chiral center.

Causality of Experimental Choices:

-

Starting Material: The stereochemical purity of the final product is entirely dependent on the purity of the starting (R)-2-Aminobutanoic acid.

-

Reagent: Acetic anhydride is a highly effective and common acetylating agent. It reacts with the nucleophilic amino group.

-

Solvent/Base: The reaction is often performed in a weakly basic aqueous solution or a biphasic system (like the Schotten-Baumann reaction). The base (e.g., sodium bicarbonate) serves two purposes: it neutralizes the acetic acid byproduct, driving the reaction to completion, and it deprotonates the amino group, increasing its nucleophilicity. A gentle base is chosen to avoid hydrolysis of the newly formed amide bond.

Caption: Synthesis workflow for this compound.

Step-by-Step Laboratory Protocol:

-

Dissolution: Dissolve 1.0 equivalent of (R)-2-Aminobutanoic acid in a 1 M aqueous solution of sodium bicarbonate (2.5 equivalents) with stirring in an ice bath.

-

Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) dropwise to the cold, stirring solution. The temperature should be maintained below 10°C to minimize side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2 with cold 1 M HCl. The product, being less water-soluble at low pH, will precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the solid with a small amount of cold water to remove inorganic salts. If necessary, recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to achieve high purity.

-

Drying: Dry the purified product under vacuum to a constant weight.

Analytical Methodologies for Quality Control

Confirming the identity, purity, and stereochemical integrity of the synthesized product is a non-negotiable step. A combination of chromatographic and spectroscopic methods provides a self-validating system of analysis.

Caption: General analytical workflow for quality control.

Protocol 1: Purity and Identity Confirmation by LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for separating the product from residual starting material and byproducts and confirming its molecular weight.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of water and methanol. Dilute as needed.

-

Instrumentation & Analysis:

-

Liquid Chromatography: Use a reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Mass Spectrometer: Operate in Electrospray Ionization (ESI) mode. The expected mass for the protonated molecule [M+H]⁺ is approximately 146.08.

-

Data Acquisition: Acquire data in full scan mode to confirm the mass and in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification to establish purity.

-

Protocol 2: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or DMSO-d₆.

-

Analysis:

-

¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), the alpha-proton (a multiplet), and the acetyl methyl group (a singlet).

-

¹³C NMR: Expect signals for the six distinct carbon atoms, including the carboxyl and amide carbonyls.[1]

-

Protocol 3: Enantiomeric Purity by Chiral HPLC

This is the most critical analysis to ensure the product is the desired (R)-enantiomer and not a racemic mixture.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak).

-

Method Development: Develop a separation method using a mobile phase typically consisting of hexane/isopropanol or a similar non-polar/polar mixture, often with an acidic or basic additive. The goal is to achieve baseline separation of the (R)- and (S)-enantiomers.

-

Quantification: Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Applications in Drug Development

This compound is not merely a chemical curiosity; it is a valuable component in the medicinal chemist's toolbox.

-

Chiral Building Block: Its primary application is as a chiral synthon. In drug design, a single enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or cause undesirable side effects. Using stereochemically pure starting materials like this compound is an efficient strategy to synthesize single-enantiomer drugs.

-

Protein Degraders: The compound is explicitly marketed as a "Protein Degrader Building Block".[3] This refers to its potential use in constructing molecules like Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The N-acetylated amino acid moiety can serve as a component of the linker or as part of the ligand that binds to the protein of interest or the E3 ligase, providing specific steric and electronic properties.

-

Peptidomimetics: This molecule can be incorporated into peptide-like structures (peptidomimetics) to enhance properties such as metabolic stability and cell permeability.[9] The N-acetylation blocks the free amine, preventing it from acting as a cleavage site for certain proteases and altering its hydrogen bonding capabilities.

-

Prodrug Design: The carboxylic acid group can be esterified to create prodrugs, which can improve a drug's solubility, stability, or absorption profile.[]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical reagent.

-

Hazard Identification: According to aggregated GHS data, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[6]

-

Recommended Precautions (P-Statements):

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

-

Storage: Store in a well-sealed container at room temperature, away from incompatible materials.[3]

Conclusion